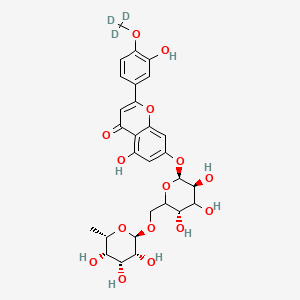
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a bromine atom at the 2-position and an oxolan-3-ylmethoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-ylmethoxy)pyridine. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The oxolan-3-ylmethoxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium tert-butoxide (KOtBu), and various amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include carbonyl compounds or alcohols, respectively.
Scientific Research Applications
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or liquid crystals, due to its unique structural features.
Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxolan-3-ylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar in structure but lacks the oxolan-3-yl group, which may affect its reactivity and applications.
2-Bromo-4-methylpyridine: Another brominated pyridine derivative with different substitution patterns, leading to variations in chemical behavior and applications.
2-Bromo-6-(oxolan-3-yl)pyridine: Similar but without the methoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the oxolan-3-ylmethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-bromo-6-(oxolan-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-7-8-4-5-13-6-8/h1-3,8H,4-7H2 |
InChI Key |
SIMOUDVOOUMDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

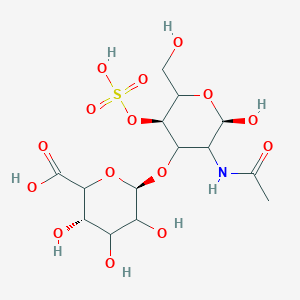
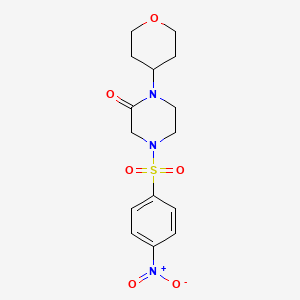
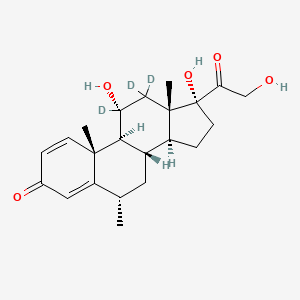
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)

![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
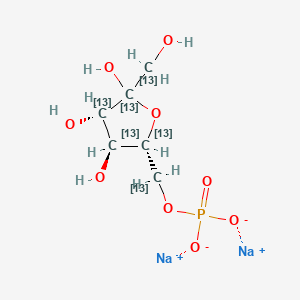
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
